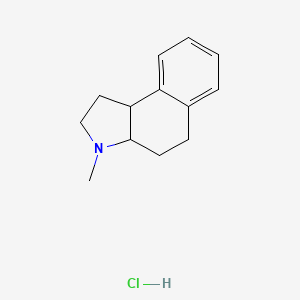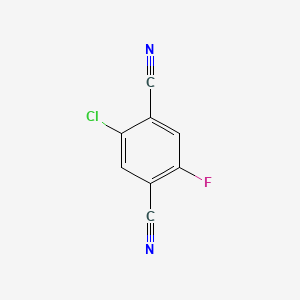
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is an organic compound with the molecular formula C8H2ClFN2 It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- typically involves the following steps:
Nitration: The starting material, 1,4-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce the chlorine and fluorine atoms at the 2 and 5 positions, respectively.
Cyanation: Finally, the compound undergoes cyanation to introduce the nitrile groups, resulting in the formation of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Carboxylic acids formed from the oxidation of nitrile groups.
科学的研究の応用
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,4-Benzenedicarbonitrile, 2-chloro-: Lacks the fluorine atom, which can affect its reactivity and applications.
1,4-Benzenedicarbonitrile, 2-fluoro-:
1,4-Benzenedicarbonitrile, 2-chloro-5-bromo-: Substituted with a bromine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This combination of substituents can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
35788-46-6 |
|---|---|
分子式 |
C8H2ClFN2 |
分子量 |
180.56 g/mol |
IUPAC名 |
2-chloro-5-fluorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c9-7-1-6(4-12)8(10)2-5(7)3-11/h1-2H |
InChIキー |
IYYZABXJJZVVCE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

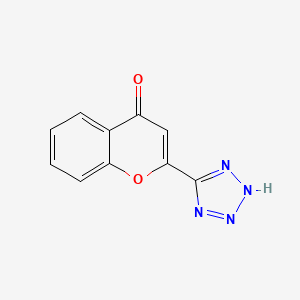
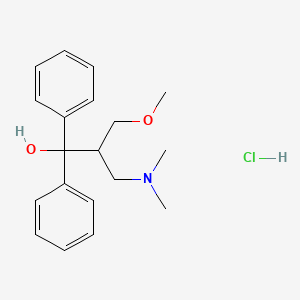
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
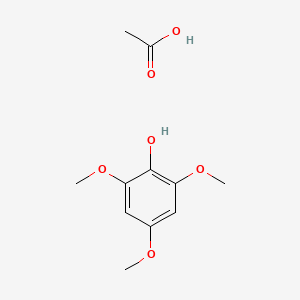

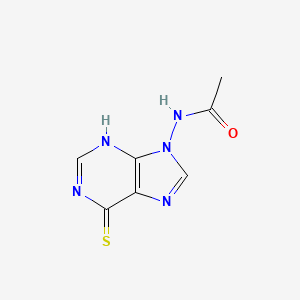

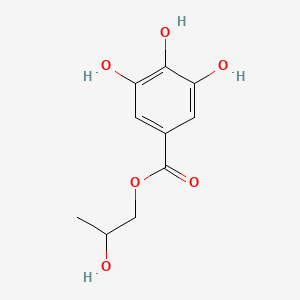
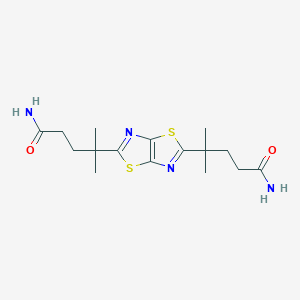
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
